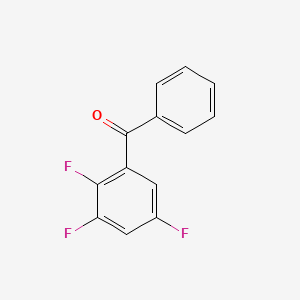

2,3,5-Trifluorobenzophenone

Description

BenchChem offers high-quality 2,3,5-Trifluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trifluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2,3,5-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTQEZSDGPXVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Benzophenone Scaffolds in Organic Synthesis

The benzophenone (B1666685) framework is a ubiquitous and versatile scaffold in organic chemistry. wright.eduorganic-chemistry.org The introduction of fluorine atoms onto this framework dramatically alters its electronic properties and reactivity, opening up new avenues for synthetic applications. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these molecules. byjus.com

One of the most significant consequences of fluorine substitution is the enhancement of the electrophilic character of the aromatic ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. byjus.com Aryl fluorides, activated by the strongly electron-withdrawing carbonyl group of the benzophenone core, are excellent substrates for SNAr, allowing for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds under relatively mild conditions. core.ac.uk This reactivity is fundamental to the synthesis of poly(arylene ether)s (PAEs), including high-performance polymers like poly(ether ether ketone) (PEEK). wright.educore.ac.uk By using fluorinated benzophenone monomers, chemists can construct robust polymer backbones with desirable properties such as high thermal stability, chemical resistance, and excellent mechanical strength. wright.educore.ac.uk

In medicinal chemistry, the benzophenone scaffold itself is found in numerous natural and synthetic molecules with a wide range of biological activities. wright.eduorganic-chemistry.org The addition of fluorine can be used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. byjus.comsmolecule.com Fluorinated benzophenone derivatives have been investigated as multipotent agents for conditions such as Alzheimer's disease, demonstrating their potential in drug discovery. smolecule.com The ability to fine-tune these properties makes fluorinated scaffolds highly attractive starting points for the development of novel therapeutic agents. wright.edusmolecule.com

Overview of Scholarly Investigations Pertaining to 2,3,5 Trifluorobenzophenone

Friedel-Crafts Acylation Approaches to 2,3,5-Trifluorobenzophenone Synthesiscore.ac.ukgoogle.com

The Friedel-Crafts acylation is a classic and widely utilized method for the formation of aryl ketones. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. byjus.comgoogle.com In the context of 2,3,5-trifluorobenzophenone synthesis, this typically involves the reaction of a trifluorinated benzene (B151609) derivative with benzoyl chloride or a substituted benzoyl chloride. A study by Godfred Boakye investigated the synthesis of 4',3,5-trifluorobenzophenone, a positional isomer, via Friedel-Crafts acylation, highlighting the utility of this method for preparing trifluorinated benzophenone (B1666685) structures. core.ac.uk

Optimization of Reaction Conditions and Catalyst Systemsgoogle.comresearchgate.net

The efficiency of Friedel-Crafts acylation is highly dependent on the reaction conditions and the choice of catalyst. beilstein-journals.org Lewis acids such as aluminum chloride (AlCl3) and ferric chloride (FeCl3) are commonly employed to activate the acylating agent. cerritos.edusaskoer.caiitk.ac.in Optimization strategies often focus on the nature and amount of the catalyst, the solvent, and the reaction temperature to maximize yield and minimize side reactions. For instance, the use of ionic liquids like BmimCl–FeCl3 has been shown to be a highly effective dual catalyst-solvent system for Friedel-Crafts acylation, leading to excellent yields in short reaction times. researchgate.net Mechanochemical approaches, using ball-milling, have also been explored as an environmentally friendlier, solvent-free alternative. beilstein-journals.org

A patent describes a process for manufacturing fluorinated benzophenones using an antimony pentahalide catalyst, optionally activated by hydrogen fluoride (B91410), which is presented as an environmentally friendly option. google.com The choice of catalyst can significantly influence the regioselectivity of the acylation, which is a critical consideration when dealing with substituted aromatic rings.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst System | Advantages | Disadvantages | Relevant Findings |

| Aluminum Chloride (AlCl3) | Readily available, effective for many substrates. cerritos.edu | Can be hygroscopic, may require stoichiometric amounts, can lead to side reactions. beilstein-journals.org | A classic and widely used catalyst for Friedel-Crafts reactions. fluorine1.ru |

| Ferric Chloride (FeCl3) | Less reactive than AlCl3, can offer better selectivity. | May require higher temperatures or longer reaction times. | Often used as an alternative to AlCl3. cerritos.edu |

| Ionic Liquids (e.g., BmimCl–FeCl3) | Acts as both catalyst and solvent, high activity, recyclable. researchgate.net | Can be more expensive than traditional catalysts. | Showed higher catalytic activity than other ionic liquids and conventional solvents. researchgate.net |

| Antimony Pentahalide (SbHal5) | High activity, can be activated with HF, potentially more environmentally friendly. google.com | May be more specialized and less commonly used. | Patented for the synthesis of fluorinated benzophenones. google.com |

| Mechanochemical (Ball-Milling) | Solvent-free, environmentally friendly. beilstein-journals.org | May not be suitable for all substrates, optimization of milling parameters required. | Effective for the synthesis of ketone-functionalized aromatics. beilstein-journals.org |

Synthetic Pathways for Advanced Benzoyl Chloride Precursorsbenchchem.com

The synthesis of 2,3,5-trifluorobenzophenone can also be approached by using advanced benzoyl chloride precursors. This strategy involves preparing a substituted benzoyl chloride that already contains the desired fluorine substitution pattern and then reacting it with a suitable aromatic partner. For instance, the synthesis of 4-Iodo-3',4',5'-trifluorobenzophenone often starts with 3,4,5-trifluorobenzoyl chloride. smolecule.com The preparation of these specialized acyl chlorides typically begins with the corresponding benzoic acid, which is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Aromatic Ketonesacsgcipr.orglibretexts.orgrsc.orgacs.orglboro.ac.uk

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of fluorinated aromatic ketones, especially for highly fluorinated systems. acsgcipr.orglibretexts.org This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine atoms or a carbonyl group, on the aromatic ring facilitates this reaction. libretexts.orgrsc.org

Directed SNAr for Selective Halogen Displacementscholaris.caqmul.ac.uk

In polyfluorinated aromatic compounds, the position of nucleophilic attack can be selectively controlled. This directed SNAr is crucial for synthesizing specific isomers. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. libretexts.orgmasterorganicchemistry.com In the context of synthesizing fluorinated benzophenones, a highly fluorinated benzene ring can be reacted with a nucleophile, leading to the selective displacement of a single fluorine atom. scholaris.ca For instance, a study on the synthesis of fluorinated fluorophores utilized sequential SNAr reactions on bis(2,4,5-trifluorophenyl)methanone, first at the more reactive 4 and 4' positions, followed by cyclization involving the 2 and 2' fluorines. nih.gov

Strategic Design of Nucleophiles and Leaving Groupsacsgcipr.orglibretexts.org

The success of an SNAr reaction is highly dependent on the nature of both the nucleophile and the leaving group. acsgcipr.org A wide range of nucleophiles, including alkoxides, amines, and thiolates, can be employed. acs.orgnih.gov In SNAr reactions, fluoride is often a surprisingly good leaving group, despite being a poor leaving group in SN1 and SN2 reactions. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. libretexts.org The order of leaving group ability in SNAr is often F > Cl > Br > I. libretexts.org

Table 2: Factors Influencing SNAr Reactions

| Factor | Influence on Reaction | Examples |

| Electron-Withdrawing Groups | Activate the aromatic ring towards nucleophilic attack, stabilize the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com | Nitro (NO2), Cyano (CN), Carbonyl (C=O), Trifluoromethyl (CF3). libretexts.orgacs.org |

| Leaving Group | The nature of the leaving group affects the rate of the second step (re-aromatization). In many cases, the order is F > Cl > Br > I. libretexts.org | Halogens are common leaving groups. acsgcipr.org |

| Nucleophile | Strong nucleophiles are generally required. | Alkoxides (RO⁻), Amines (RNH₂), Thiolates (RS⁻). acs.orgnih.gov |

| Solvent | Polar aprotic solvents are typically used to solvate the cation without strongly solvating the nucleophile. | Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF). acs.orgnih.gov |

Multi-step Synthetic Strategies for Positional Isomers and Derivativeslibretexts.orgyoutube.comlumenlearning.comsavemyexams.com

The synthesis of specific positional isomers of trifluorobenzophenone or its derivatives often requires a multi-step approach. libretexts.orgyoutube.com The order of reactions is critical to achieve the desired substitution pattern. lumenlearning.com For instance, if a meta-disubstituted product is desired, a meta-directing group should be introduced first in an electrophilic aromatic substitution sequence. lumenlearning.com Conversely, for ortho- or para-isomers, an ortho-, para-directing group should be introduced first. lumenlearning.com

An example of a multi-step synthesis involves the preparation of bis(2,4,5-trifluorophenyl)methanone. This was achieved in a two-pot process starting with the magnesium-halogen exchange of 1-bromo-2,4,5-trifluorobenzene, followed by its addition to 2,4,5-trifluorobenzaldehyde (B50696) to form an alcohol intermediate, which was then oxidized to the desired ketone. nih.gov This hexafluorinated benzophenone could then serve as a platform for further derivatization through sequential SNAr reactions to create a library of fluorinated compounds. nih.gov

Controlled Fluorination and Chlorination of Benzophenone Analogs

Controlled halogenation, encompassing both fluorination and chlorination, represents a pivotal strategy in the synthesis of polyhalogenated benzophenones, including 2,3,5-trifluorobenzophenone. These methods involve the selective introduction of halogen atoms onto a pre-existing benzophenone scaffold or, more commonly, onto precursor molecules that are subsequently used to construct the final ketone. The precise control over the degree and position of halogenation is crucial for obtaining the desired isomer with high purity. This is often achieved by manipulating reaction conditions, choosing appropriate halogenating agents, and leveraging the directing effects of existing substituents on the aromatic rings.

Chlorination of benzophenone analogs serves as a key step, not only for producing chlorinated derivatives but also for creating intermediates for subsequent fluorination reactions (halex reactions) or other transformations. Studies on benzophenone-type UV filters, such as 2-hydroxy-4-methoxybenzophenone (BP3), provide insight into the controlled chlorination process. The reaction of BP3 with chlorinating agents like sodium hypochlorite (B82951) (NaClO) or trichloroisocyanuric acid (TCCA) has been investigated. chem-soc.si These reactions demonstrate that the aromatic rings of the benzophenone structure can be selectively chlorinated. chem-soc.si For instance, the chlorination of BP3 with TCCA was found to yield 5-chloro- and 3,5-dichloro derivatives. chem-soc.si The reaction conditions and the nature of the chlorinating agent can influence the product distribution. chem-soc.sinih.gov

| Starting Material | Chlorinating Agent | Solvent | Key Products | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-methoxybenzophenone (BP3) | Trichloroisocyanuric acid (TCCA) | Dichloromethane (B109758) | 5-chloro-2-hydroxy-4-methoxybenzophenone, 3,5-dichloro-2-hydroxy-4-methoxybenzophenone | chem-soc.si |

| 2-hydroxy-4-methoxybenzophenone (BP3) | Sodium hypochlorite (NaOCl) | Water (Simulated) | Monochloro and dichloro derivatives of BP3 | chem-soc.si |

The synthesis of fluorinated benzophenones often relies on building the molecule from fluorinated precursors rather than direct fluorination of benzophenone itself, which can be aggressive and non-selective. The Friedel-Crafts acylation is a cornerstone of this approach, reacting a fluorinated benzoyl chloride with another aromatic ring in the presence of a Lewis acid catalyst. byjus.comsigmaaldrich.commasterorganicchemistry.com For example, the synthesis of 3,5,4'-trifluorobenzophenone can be accomplished by the Friedel-Crafts acylation of fluorobenzene (B45895) with 3,5-difluorobenzoyl chloride, using aluminum chloride as the catalyst. wright.educore.ac.uk Similarly, 2,4,6-trifluorobenzophenone (B3040823) is synthesized by reacting 2,4,6-trifluorobenzoyl chloride with benzene, catalyzed by ferric chloride. This method allows for the strategic placement of fluorine atoms on one or both aromatic rings by choosing appropriately substituted starting materials.

Another advanced technique involves the iterative nucleophilic aromatic substitution (SNAr) on highly fluorinated substrates like bis(2,4,5-trifluorophenyl)methanone. This precursor, synthesized via a Grignard reaction followed by oxidation, allows for sequential and selective replacement of fluorine atoms with various nucleophiles to build a library of asymmetrically substituted fluorinated benzophenones. nih.gov

| Target Compound | Aroyl Chloride | Arene | Catalyst | Methodology | Reference |

|---|---|---|---|---|---|

| 3,5,4'-Trifluorobenzophenone | 3,5-Difluorobenzoyl chloride | Fluorobenzene | Aluminum chloride (AlCl3) | Friedel-Crafts Acylation | wright.educore.ac.uk |

| 2,4,6-Trifluorobenzophenone | 2,4,6-Trifluorobenzoyl chloride | Benzene | Ferric chloride (FeCl3) | Friedel-Crafts Acylation |

Mechanistic Investigations of 2,3,5 Trifluorobenzophenone Reactivity

Analysis of Electrophilic Site Reactivity and Selectivity in 2,3,5-Trifluorobenzophenone

In 2,3,5-Trifluorobenzophenone, the primary sites for nucleophilic attack are the carbon atoms directly bonded to the fluorine substituents. The high electronegativity of fluorine makes these carbon atoms significantly electrophilic and, therefore, susceptible to substitution. core.ac.uk This is a key feature of nucleophilic aromatic substitution (SNAr) reactions involving activated aryl fluorides.

Studies on isomeric compounds like 4',3,5-trifluorobenzophenone have been conducted to understand the relative reactivity of different fluorine sites. core.ac.uk In these systems, the activating group—in this case, the benzoyl group—directs the substitution. The positions ortho and para to the activating carbonyl group are electronically activated for nucleophilic attack. For 2,3,5-Trifluorobenzophenone, this means the fluorines at positions 3 and 5 are meta to the carbonyl group, while the fluorine at position 2 is ortho. The relative reactivity of these sites is a subject of detailed kinetic and computational investigation, with selectivity being a critical factor in synthetic applications. Model studies using nucleophiles like 3-aminophenol (B1664112) have been employed to probe this selectivity, in some cases affording mono-substitution exclusively, highlighting a controlled reaction pathway. core.ac.uk

Influence of Electronic Activation by Carbonyl and Fluoro Substituents on Reaction Pathways

The reactivity of 2,3,5-Trifluorobenzophenone is profoundly influenced by the electronic properties of its substituents. Both the carbonyl (C=O) group and the fluorine atoms are strongly electron-withdrawing. This electronic activation is crucial for facilitating nucleophilic aromatic substitution (SNAr), a primary reaction pathway for this class of compounds.

The SNAr mechanism generally proceeds via a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing substituents play a vital role in stabilizing this intermediate through inductive effects. core.ac.uk The carbonyl group activates the ring towards attack, while the fluorine atoms serve a dual purpose: they further activate the ring and act as excellent leaving groups. The reactivity of halogens in SNAr reactions follows the order F >>> Cl > Br > I, which is counterintuitive to bond strength but highlights that the rate-determining step is the initial nucleophilic attack, which is stabilized by the highly electronegative fluorine. core.ac.uk This combined activation makes aryl fluorides particularly effective substrates for synthesizing polymers like poly(arylene ether ketone)s (PAEKs) via nucleophilic displacement. core.ac.ukcore.ac.uk

Derivatization and Functionalization Strategies of 2,3,5 Trifluorobenzophenone

"Pre"-Functionalization Techniques for Polymer Precursors

"Pre"-functionalization involves modifying a monomer before the polymerization process. core.ac.ukwright.edu This strategy allows for the introduction of specific functional groups onto the 2,3,5-trifluorobenzophenone molecule, which are then carried into the final polymer structure. This method is advantageous as it allows for modifications to be made without directly altering the polymer's backbone. core.ac.uk

A common approach involves the reaction of 2,3,5-trifluorobenzophenone with a selected nucleophile, such as a phenol (B47542), to create a functionalized B2-type monomer in situ. core.ac.uk For instance, reacting 3,4',5-trifluorobenzophenone (B3174008), an isomer with similar reactivity principles, with nucleophiles like 3-aminophenol (B1664112) has been shown to afford mono-substitution exclusively, creating a precursor ready for polymerization. wright.educore.ac.uk This "one-pot" two-step approach involves first the "pre"-functionalization of the benzophenone (B1666685) derivative, followed by the polycondensation reaction. core.ac.uk

Selective Introduction of Diverse Functional Groups via Aromatic Substitution Reactions

The fluorine atoms on the 2,3,5-trifluorobenzophenone ring exhibit different reactivities toward nucleophilic aromatic substitution (SNA), which enables the selective introduction of functional groups. researchgate.net The fluorine atom at the 4'-position (para to the carbonyl group) is the most activated and thus the most reactive site for nucleophilic displacement. wright.educore.ac.ukohiolink.edu This selectivity allows for controlled mono-substitution reactions.

Model studies using nucleophiles such as m-cresol (B1676322) have been employed to probe these reactivity differences. researchgate.netohiolink.edu Research has demonstrated the successful mono-substitution at the para-positioned fluorine with a variety of phenols and amines. wright.educore.ac.uk For example, 3,4',5-trifluorobenzophenone has been successfully functionalized with 4-methoxyphenol, 4-bromophenol, and 3-aminophenol at its para-fluorinated carbon. wright.edu This selective functionalization is a cornerstone for designing specific monomers for subsequent polymerization. researchgate.net

Synthesis of Aromatic Monomers for Polycondensation Reactions

2,3,5-Trifluorobenzophenone and its isomers serve as critical BB'B''-type monomers for synthesizing functionalized linear poly(arylene ether)s (PAEs) through a process known as reactivity ratio controlled polycondensation (RRCP). core.ac.uk The initial selective reaction with a nucleophile, such as a phenol, converts the trifluoro-compound into a functional B2-type monomer. core.ac.ukresearchgate.net This newly formed monomer can then undergo polycondensation with a bisphenol, like Bisphenol-A, to produce the desired linear PAE. core.ac.uk

The resulting poly(arylene ether)s often exhibit high thermal stability and are typically amorphous. core.ac.uk For example, polymers synthesized using this method have shown 5% weight loss temperatures ranging from 380 °C to 459 °C and glass transition temperatures between 108 °C and 136 °C. core.ac.uk However, this polymerization process can sometimes be accompanied by the formation of cyclic oligomers. core.ac.uk The introduction of the 3,5-difluoro-substituted ring system provides a site for functionalization that is pendent to the polymer backbone. core.ac.uk

| Functionalizing Nucleophile | Resulting Monomer Type | Co-monomer | Resulting Polymer Class |

| 3-Aminophenol | Functional B2 Monomer | Bisphenol-A | Poly(arylene ether) |

| 4-Methoxyphenol | Functional B2 Monomer | 4,4'-Bis[4-hydroxyphenoxy] benzophenone | Poly(arylene ether ketone) |

| 4-Bromophenol | Functional B2 Monomer | 4,4'-Difluorobenzophenone (B49673) | Poly(arylene ether ketone) |

| m-Cresol | Functional B2 Monomer | Bisphenol-A | Poly(arylene ether) |

Preparative Routes to Fluorinated Aromatic Scaffolds for Specialty Chemical Applications

Beyond polymer science, 2,3,5-trifluorobenzophenone is a valuable starting material for creating complex fluorinated aromatic scaffolds used in specialty chemicals, including intermediates for pharmaceuticals and agrochemicals. smolecule.comagc.com The ability to selectively replace the fluorine atoms via nucleophilic substitution allows for the synthesis of a wide range of derivatives. smolecule.com

The benzophenone core substituted with fluorine atoms can enhance properties like lipophilicity and metabolic stability, which are desirable traits in medicinal chemistry. smolecule.com The introduction of different functional groups through reactions like Friedel-Crafts acylation or substitution of the fluorine atoms can lead to a diverse library of compounds. wright.edu For example, the chlorine atom in related chloro-trifluorobenzophenone derivatives can undergo nucleophilic substitution, allowing for further functionalization of the molecule. smolecule.com These synthetic routes provide access to a variety of fluorinated scaffolds with potential applications in materials science and biochemical research. smolecule.com

| Scaffold Type | Potential Application | Synthetic Approach |

| 4'-Phenoxy-3,5-difluorobenzophenone | Polymer Intermediate | Nucleophilic Aromatic Substitution |

| 4'-Anilino-3,5-difluorobenzophenone | Pharmaceutical Intermediate | Nucleophilic Aromatic Substitution |

| 4'-(Pyridin-4-ylthio)-3,5-difluorobenzophenone | Specialty Chemical | Nucleophilic Aromatic Substitution |

| Trifluoromethylpyridine derivatives | Agrochemical Intermediate | Multi-step synthesis from fluorinated benzophenones |

Polymerization Studies Utilizing 2,3,5 Trifluorobenzophenone As a Monomer

Reactivity Ratio Controlled Polycondensation (RRCP) for Functionalized Poly(arylene ether)s

Reactivity Ratio Controlled Polycondensation (RRCP) is a strategic approach to synthesize functionalized linear poly(arylene ether)s (PAEs). core.ac.uk This method leverages the differential reactivity of the fluorine atoms on the 2,3,5-trifluorobenzophenone monomer. The fluorine atoms at the 3- and 5- positions (meta to the carbonyl group) and the fluorine at the 2- position (ortho to the carbonyl group) exhibit different susceptibilities to nucleophilic attack.

In a study investigating the potential of 4',3,5-trifluorobenzophenone as a special BB'B''-type monomer, it was found that under specific conditions, monosubstitution could be achieved exclusively. core.ac.uk This selective reactivity allows for a "pre-functionalization" step where a functional group is introduced by reacting 2,3,5-trifluorobenzophenone with a chosen nucleophile. This is followed by polycondensation with a bisphenol to yield the final functionalized linear polymer. core.ac.ukresearchgate.net

For instance, a series of functionalized linear PAE polymers were successfully prepared by first reacting 2,3,5-trifluorobenzophenone with various phenols to generate functional B2-type monomers in situ. These were subsequently reacted with Bisphenol-A to form the corresponding linear poly(arylene ether)s. core.ac.uk The resulting polymers exhibited relatively high molecular weights, albeit with broad molecular weight distributions. core.ac.uk Thermal analysis indicated good thermal stability, with 5% weight loss temperatures ranging from 380 °C to 459 °C. All the polymers were amorphous, showing only glass transition temperatures between 108 °C and 136 °C. core.ac.uk

Nucleophilic Aromatic Substitution (NAS) Polycondensation for Poly(arylene ether ketone)s

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for the synthesis of poly(arylene ether ketone)s (PAEKs). core.ac.uk This process typically involves the displacement of activated aromatic halides by phenoxides. The electron-withdrawing ketone group in 2,3,5-trifluorobenzophenone activates the fluorine atoms, making them susceptible to nucleophilic attack.

Synthesis of Linear Poly(ether ether ketone) (PEEK) Analogs

The synthesis of PEEK analogs using 2,3,5-trifluorobenzophenone has been explored to modify the properties of traditional PEEK. kpi.ua By incorporating trifluoromethyl groups into the polymer backbone, researchers have been able to produce copolymers with reduced crystallinity. kpi.ua For example, copolymers containing 50% and 100% of the trifluoromethylated monomer were found to be amorphous. This decrease in crystallinity is accompanied by an increase in the glass transition temperature, while the thermal stability and mechanical properties remain largely unaffected. kpi.ua

The synthesis typically involves the polycondensation of the trifluorobenzophenone monomer with a bisphenol, such as hydroquinone, in the presence of a weak base like potassium carbonate and in a high-boiling polar aprotic solvent like diphenylsulfone. kpi.ua The reaction temperature is carefully controlled, often in a stepwise manner, to achieve high molecular weight polymers. kpi.ua

Design and Synthesis of Random Copolymers

Random copolymers offer a way to tailor polymer properties by combining different monomer units in a non-ordered sequence along the polymer chain. europlas.com.vnfiveable.me In the context of 2,3,5-trifluorobenzophenone, random copolymers can be synthesized by reacting a mixture of monomers, for example, 2,3,5-trifluorobenzophenone and 4,4'-difluorobenzophenone (B49673), with a bisphenol. core.ac.uk

One approach involves a "one-pot" two-step synthesis. core.ac.uk In the first step, a "pre-functionalized" monomer is created in situ by reacting 2,3,5-trifluorobenzophenone with a specific phenol (B47542). In the second step, another dihalide monomer and a bisphenol are added to the reaction mixture to form the random copolymer. core.ac.uk This method allows for the incorporation of functional groups and the tuning of the final polymer's characteristics.

Controlled Formation of Complex Polymer Architectures

Beyond linear polymers, 2,3,5-trifluorobenzophenone has been instrumental in the synthesis of more complex polymer architectures, such as hyperbranched and cyclic structures. These architectures can lead to unique material properties, including lower viscosity and higher solubility compared to their linear counterparts.

Synthesis of Hyperbranched Poly(ether ketone)s

Hyperbranched polymers can be synthesized using an A2 + B3 approach, where 2,3,5-trifluorobenzophenone can act as a B3-type monomer. ohiolink.edu The different reactivities of the fluorine atoms allow for controlled branching. ohiolink.edu The degree of branching can be influenced by reaction conditions such as temperature and monomer concentration. ohiolink.edu

Studies have shown that soluble, branched poly(arylene ether)s with controlled degrees of branching can be prepared. ohiolink.edu The glass transition temperature and thermal stability of these hyperbranched polymers were found to increase with an increasing degree of branching. ohiolink.edu For instance, Tg values ranged from 126 °C to 177 °C, and 5% weight loss temperatures were observed between 372 °C and 514 °C under a nitrogen atmosphere. ohiolink.edu

Investigation of Cyclic and Multicyclic Oligomer/Polymer Formation

The polycondensation of 2,6,4'-trifluorobenzophenone with various diphenols has been shown to produce cyclic, bicyclic, and multicyclic oligomers and polymers. acs.org The formation of these complex cyclic structures can be favored by adjusting the feed ratio of the monomers. acs.org For example, in the polycondensation with silylated 4,4'-dihydroxybiphenyl (B160632), varying the feed ratio influenced the extent of cyclization versus cross-linking. acs.org

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a key technique used to confirm the formation of these cyclic and multicyclic species. acs.org These materials often exhibit broad molecular weight distributions, with some fractions reaching very high molar masses. acs.org The formation of cyclic oligomers has also been noted as a side reaction during the synthesis of linear PAEs via RRCP. core.ac.uk

Strategies to Mitigate or Promote Cyclization in Polycondensation Systems

In the synthesis of polymers via polycondensation, a fundamental competition exists between intermolecular propagation, which leads to linear or branched polymer chains, and intramolecular cyclization, which results in the formation of cyclic oligomers or polymers. The prevalence of one pathway over the other is highly dependent on a set of strategic reaction parameters. The ability to control this competition is crucial for tailoring the final polymer architecture, whether the goal is to maximize the yield of high molecular weight linear polymers or to selectively produce cyclic structures. Key strategies to direct the outcome of polycondensation reactions include the manipulation of monomer concentration, adjustment of the monomer feed ratio, and the careful selection of catalysts and reaction temperatures.

Recent progress has highlighted that most condensation polymerizations have an intrinsic tendency to yield cyclic polymers as stable end products when reactions are optimized for quantitative conversion. researchgate.net For multifunctional monomers, such as A2 + B3 types, this can lead to complex architectures including hyperbranched polymers, star-shaped polymers with cyclic cores, and multicyclic systems. acs.org The formation of these structures is a direct consequence of intramolecular reactions occurring at various stages of the polymerization process. acs.org

Monomer Concentration: The High Dilution Principle

One of the most effective and classical strategies to influence the reaction pathway is the control of monomer concentration.

Promoting Cyclization: High dilution conditions are widely employed to promote intramolecular cyclization. uliege.be By significantly increasing the volume of solvent relative to the amount of monomer, the probability of reactive chain ends encountering each other to form a ring is increased, while the likelihood of them reacting with other monomers or polymer chains (intermolecular reaction) is diminished. This technique is a prerequisite for success in many cyclization strategies, which often involve the slow, dropwise addition of a difunctional polymer precursor or coupling agent to a large volume of solvent. uliege.be

Mitigating Cyclization: Conversely, to favor the formation of high molecular weight linear polymers and suppress cyclization, polycondensation reactions are typically carried out at high monomer concentrations. This increases the frequency of intermolecular collisions, promoting chain growth. In studies involving the polycondensation of 2,6,4'-trifluorobenzophenone (TFB), a compound structurally related to 2,3,5-trifluorobenzophenone, avoiding gelation while forming multicyclic polymers required lowering the initial monomer concentration. For instance, when TFB was polycondensed with silylated 4,4'-dihydroxybiphenyl, gelation was only prevented by reducing the initial TFB concentration to 0.04 mol/L. acs.org Similarly, in polycondensations of TFB with isosorbide (B1672297), an optimal concentration of 0.06 mol L⁻¹ was established to prevent gelation. researchgate.netresearchgate.net

Monomer Feed Ratio

In polycondensation systems involving non-stoichiometric amounts of two or more monomers (e.g., A2 + B3 systems), the feed ratio of the monomers is a critical parameter for controlling the final polymer structure and avoiding insoluble gel formation.

Preventing Gelation: In the polycondensation of a trifunctional monomer (B3) like a trifluorobenzophenone with a difunctional monomer (A2) like a diphenol, a precise feed ratio is essential. In the reaction between 2,6,4'-trifluorobenzophenone and silylated 4,4'-dihydroxybiphenyl at a constant concentration of 0.08 mol/L, cross-linking was observed at feed ratios above 1.0/1.1. acs.org However, when the more flexible bisphenol A was used as the diphenol, no gelation occurred regardless of the feed ratio. acs.org

Controlling Architecture: Adjusting the feed ratio can selectively favor the formation of specific structures. For the 2,6,4'-trifluorobenzophenone and isosorbide system, varying the feed ratio had a significant impact on the product distribution. researchgate.net An excess of the diol (isosorbide) was found to reduce the formation of certain cyclic structures and promote linear species. researchgate.net At a specific feed ratio of TFB to diphenol of 1.00/1.48, multicyclic structures free of functional end groups were the exclusive products. acs.org

Catalyst and Temperature Effects

The choice of catalyst and the reaction temperature can exert kinetic or thermodynamic control over the polycondensation, thereby influencing the proportion of cyclic products.

Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., ≤145 °C), polyether-sulfone synthesis is often under kinetic control, which can lead to the formation of high yields of large cyclic polymers. acs.org

Catalyst-Induced Cyclization: At temperatures above 145 °C, certain catalysts like cesium fluoride (B91410) (CsF) can actively cleave the polymer backbone. acs.org This process, known as thermodynamically controlled "back-biting degradation," results in the formation of smaller, more thermodynamically stable cyclic oligomers. acs.org In contrast, potassium carbonate is a common promoter used in the polycondensation of trifluorobenzophenone derivatives with diols. researchgate.netresearchgate.net

The following table summarizes research findings on how different strategies affect the outcome of polycondensation for trifluorobenzophenone derivatives.

| Monomer System | Strategy | Conditions | Observed Outcome | Reference |

|---|---|---|---|---|

| 2,6,4'-Trifluorobenzophenone (TFB) + Silylated 4,4'-dihydroxybiphenyl | Monomer Feed Ratio | Concentration: 0.08 mol/L; Feed Ratio (TFB/Diphenol) > 1.0/1.1 | Cross-linking and gelation occurred. | acs.org |

| 2,6,4'-Trifluorobenzophenone (TFB) + Silylated Bisphenol A | Monomer Feed Ratio | Concentration: 0.08 mol/L; Various feed ratios | No gelation occurred, formation of cyclic, bicyclic, and multicyclic polymers. | acs.org |

| 2,6,4'-Trifluorobenzophenone (TFB) + Silylated Diphenols | Concentration Control | Initial TFB Concentration: 0.04 mol/L; Feed Ratio (TFB/Diphenol) = 1.00/1.48 | Gelation avoided; multicycles free of functional groups were the predominant products. | acs.org |

| 2,6,4'-Trifluorobenzophenone (TFB) + Isosorbide | Concentration Control | Monomer Concentration: 0.06 mol L⁻¹ | Optimal concentration to avoid gelation. | researchgate.net |

| 2,6,4'-Trifluorobenzophenone (TFB) + Isosorbide | Monomer Feed Ratio | 10% excess of isosorbide | Significantly reduced certain cyclic structures and increased linear structures. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,3,5-Trifluorobenzophenone. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the molecular framework and the specific chemical environment of individual atoms.

Table 1: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons |

| ¹³C | 120 - 140 | Multiplet | Aromatic carbons |

| ¹³C | 190 - 210 | Singlet | Carbonyl carbon pdx.edu |

Note: Specific chemical shifts and coupling constants would be determined by experimental analysis in a deuterated solvent.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool specifically for analyzing fluorine-containing compounds like 2,3,5-Trifluorobenzophenone. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR detection. wikipedia.org A key feature of ¹⁹F NMR is its wide range of chemical shifts, which makes it highly sensitive to subtle differences in the electronic environment of fluorine atoms. wikipedia.orglcms.cz This allows for the clear distinction between the three fluorine atoms in 2,3,5-Trifluorobenzophenone, which will each have a unique resonance in the ¹⁹F NMR spectrum. azom.com Furthermore, the coupling between fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and protons (¹⁹F-¹H coupling) provides valuable information about the through-bond proximity of these nuclei, aiding in structural confirmation. wikipedia.orgmagritek.com This technique is also instrumental in monitoring reactions involving the fluorine atoms, as changes in their chemical shifts can indicate their displacement or changes in their chemical environment. rsc.org

¹H NMR and ¹³C NMR for Organic Structural Confirmation

Mass Spectrometry (MS) Techniques for Molecular Weight and Composition Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com.sg In the context of 2,3,5-Trifluorobenzophenone, GC/MS is particularly useful for analyzing the products of its chemical reactions. wright.edu The gas chromatograph separates the different components of a reaction mixture based on their volatility and interaction with the column's stationary phase. researchgate.net Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound. nih.govphcogj.com By analyzing the retention times and mass spectra of the peaks in the chromatogram, researchers can determine the distribution of products in a reaction, assess the reaction's efficiency, and identify any byproducts. wright.edu

When 2,3,5-Trifluorobenzophenone is used as a monomer in polymerization reactions, characterization of the resulting oligomers and polymers is essential. Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large molecules like polymers. sigmaaldrich.comshimadzu.com In MALDI-TOF MS, the polymer sample is mixed with a matrix and irradiated with a laser, causing the polymer molecules to desorb and ionize with minimal fragmentation. nih.gov The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of the individual polymer chains (oligomers). researchgate.netresearchgate.net This technique can reveal the distribution of polymer chain lengths, the mass of the repeating monomer unit, and the identity of the end groups, providing a detailed picture of the polymer architecture. nih.govnist.gov

Table 2: Information Obtainable from MALDI-TOF MS of Polymers

| Parameter | Description |

|---|---|

| Molecular Weight Distribution | Provides the average molecular weight and the dispersity of the polymer sample. sigmaaldrich.com |

| Monomer Mass | The mass of the repeating unit in the polymer chain. shimadzu.com |

| End-Group Analysis | Identification of the chemical groups at the ends of the polymer chains. nist.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Product Distribution

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are techniques used to identify the functional groups present in a molecule. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. libretexts.org For 2,3,5-Trifluorobenzophenone, the IR or FTIR spectrum will show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the carbon-carbon double bonds of the aromatic rings. libretexts.org The presence of carbon-fluorine bonds will also give rise to specific absorption bands. The strength and position of these absorption bands can provide confirmation of the compound's structure. mdpi.compg.edu.pl FTIR spectroscopy, in particular, offers higher sensitivity and resolution compared to traditional IR spectroscopy. researchgate.net

Table 3: Expected IR Absorption Bands for 2,3,5-Trifluorobenzophenone

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ketone) | 1650 - 1750 libretexts.org | Stretching |

| C=C (Aromatic) | 1400 - 1600 | Stretching |

| C-F | 1000 - 1400 | Stretching |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of 2,3,5-Trifluorobenzophenone, XRD analysis would provide invaluable information regarding its solid-state conformation, crystal packing, and intermolecular interactions. The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice, producing a unique diffraction pattern of constructive interference. This pattern is a fingerprint of the crystal's atomic arrangement.

The analysis of single crystals of fluorinated benzophenones using X-ray diffraction has revealed the significant role of fluorine atoms in directing the crystal packing through various non-covalent interactions. scispace.com Studies on substituted benzophenones have shown that the presence and position of substituents on the phenyl rings can lead to different crystalline forms, or polymorphs, each with distinct physical properties. acs.org For instance, the analysis of various substituted benzophenone (B1666685) crystals has elucidated the importance of weak intermolecular forces such as C–H···O, C–H···F, and π···π stacking in the formation of the supramolecular architecture. acs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C15 H14 O5 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 3.8466 |

| b (Å) | 25.1521 |

| c (Å) | 12.9802 |

| α (°) | 90 |

| β (°) | 92.545 |

| γ (°) | 90 |

| Cell Volume (ų) | 1254.6 |

This data provides a foundational understanding of the solid-state structure, which influences properties such as melting point, solubility, and reactivity.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purification of compounds. For a substance like 2,3,5-Trifluorobenzophenone and its polymeric derivatives, various chromatographic methods are employed to ensure purity and characterize molecular properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a crucial technique for determining the molecular weight distribution of polymers. azom.com When 2,3,5-Trifluorobenzophenone is used as a monomer in the synthesis of polymers, such as poly(arylene ether ketone)s (PAEKs), SEC is employed to characterize the resulting polymer's average molecular weight and dispersity (Đ). dntb.gov.uakpi.ua

The principle of SEC involves the separation of molecules based on their hydrodynamic volume in solution. A polymer solution is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined. libretexts.org

For PAEKs derived from fluorinated monomers, SEC analysis provides key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). canada.ca These parameters are critical as they significantly influence the mechanical, thermal, and processing properties of the polymer. rsc.org A narrow dispersity (Đ close to 1) indicates a more uniform polymer chain length, while a broad dispersity suggests a wider range of chain lengths. libretexts.org

Research on fluorinated poly(arylene ether ketone)s has demonstrated the utility of SEC in monitoring the progress of polymerization and in characterizing the final polymer product. canada.ca The molecular weight data obtained from SEC is vital for tailoring the polymer's properties for specific applications.

Below is a representative data table illustrating the kind of information obtained from the SEC analysis of a series of poly(arylene ether ketone)s.

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ = Mw/Mn) |

|---|---|---|---|

| PAEK-1 | 25,000 | 55,000 | 2.2 |

| PAEK-2 | 35,000 | 77,000 | 2.2 |

| S(25)-C(75)-PAEK | 29,000 | 171,100 | 5.9 |

This data highlights how SEC can reveal differences in molecular weight and dispersity between different polymer batches or formulations, which is essential for quality control and research and development.

Computational Chemistry and Theoretical Modeling of 2,3,5 Trifluorobenzophenone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 2,3,5-trifluorobenzophenone. Methods like Density Functional Theory (DFT) and semi-empirical calculations are employed to model molecular properties. wright.edu

Electronic Structure: The distribution of electrons within the 2,3,5-trifluorobenzophenone molecule dictates its chemical behavior. Quantum chemical calculations can determine key electronic properties, such as atomic charges and molecular orbital energies (HOMO and LUMO). These calculations have been used to understand the electronic effects of the fluorine substituents on the benzophenone (B1666685) core. wright.edunrel.gov For instance, the fluorine atoms, being highly electronegative, withdraw electron density from the aromatic rings, influencing the sites susceptible to nucleophilic attack.

Reactivity Prediction: Predicting the reactivity of 2,3,5-trifluorobenzophenone is a key application of quantum chemical calculations. researchgate.net One area of focus has been understanding its behavior in nucleophilic aromatic substitution (SNAr) reactions. wright.edu Computational studies have shown that while atomic charges and NMR chemical shifts might suggest reactivity at the meta-positions (3 or 5), experimental evidence and calculations of reaction intermediates indicate that substitution preferentially occurs at the para-position (4). wright.edu This is explained by the lower energy of the para-substituted Meisenheimer complex intermediate compared to the meta-substituted one. wright.edu

DFT calculations, often in combination with models for solvent effects, are used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com The calculated activation energies for different reaction pathways allow for the prediction of the most likely products. uq.edu.au

Below is a table summarizing key reactivity descriptors that can be obtained from quantum chemical calculations:

| Descriptor | Significance | Example Application for 2,3,5-Trifluorobenzophenone |

| Atomic Charges | Indicates the distribution of electron density on each atom. | Predicting sites susceptible to nucleophilic or electrophilic attack. wright.edu |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons. | Predicting reactivity in reactions involving electron transfer. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict how a molecule will interact with other species. | Identifying regions of positive and negative potential that guide intermolecular interactions. |

| Fukui Functions | Quantify the change in electron density at a particular point when the total number of electrons is changed, indicating local reactivity. | Pinpointing the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of 2,3,5-trifluorobenzophenone, allowing for the exploration of its conformational landscape and how it interacts with other molecules. mdpi.comdovepress.com

Intermolecular Interactions: Understanding how 2,3,5-trifluorobenzophenone interacts with other molecules is crucial for predicting its behavior in solution and in the solid state. MD simulations can model these interactions, which include: rsc.orgmdpi.comnih.gov

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atoms can participate in halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic species.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of molecular aggregates.

By simulating a system containing 2,3,5-trifluorobenzophenone and other molecules (e.g., solvent molecules or other reactants), MD can provide insights into the structure of solvation shells and the formation of molecular complexes. frontiersin.orgresearchgate.net

The following table outlines the types of information that can be extracted from MD simulations:

| Simulation Output | Description | Relevance to 2,3,5-Trifluorobenzophenone |

| Trajectory | A series of snapshots of the system's atomic coordinates over time. | Visualizing molecular motion and conformational changes. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizing the structure of the solvent around the molecule. |

| Potential Energy | The total potential energy of the system as a function of time. | Assessing the stability of different conformations and intermolecular arrangements. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Quantifying conformational stability and changes over the simulation. nih.gov |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for 2,3,5-trifluorobenzophenone, which can aid in the interpretation of experimental spectra. researchgate.netnih.govmpg.de

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹⁹F) for 2,3,5-trifluorobenzophenone. wright.edu These predictions are valuable for assigning peaks in experimental NMR spectra and can provide insights into the electronic environment of the different nuclei. Discrepancies between predicted and experimental shifts can sometimes reveal interesting structural or electronic features. wright.edu

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of 2,3,5-trifluorobenzophenone can be calculated using quantum chemistry methods. nrel.govmdpi.com These calculated spectra can be compared with experimental infrared (IR) and Raman spectra to help assign vibrational modes to specific molecular motions, such as C=O stretching, C-F stretching, and ring vibrations.

Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can help to identify the electronic transitions responsible for the observed absorption bands and can provide information about the excited states of 2,3,5-trifluorobenzophenone.

A summary of computationally predicted spectroscopic data is presented below:

| Spectroscopic Technique | Calculable Parameters | Utility |

| NMR | Chemical Shifts, Coupling Constants | Structural elucidation and assignment of experimental spectra. wright.edu |

| IR/Raman | Vibrational Frequencies, Intensities | Identification of functional groups and vibrational modes. nrel.gov |

| UV-Vis | Excitation Energies, Oscillator Strengths | Interpretation of electronic spectra and characterization of excited states. nih.gov |

Elucidation of Complex Reaction Mechanisms and Reaction Pathways via Computational Approaches

Computational chemistry is an indispensable tool for unraveling the intricate details of complex reaction mechanisms involving molecules like 2,3,5-trifluorobenzophenone. uq.edu.aursc.orgnih.gov

Mapping Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. smu.eduaps.org This allows chemists to map out the most energetically favorable reaction pathway. For example, in the nucleophilic aromatic substitution of 2,3,5-trifluorobenzophenone, computational studies can trace the energy profile as the nucleophile attacks the aromatic ring, forms a Meisenheimer complex, and then expels a fluoride (B91410) ion. wright.edu

Transition State Analysis: The transition state is a critical point on the reaction pathway that determines the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. uq.edu.au Vibrational frequency analysis can confirm that a structure is a true transition state (it will have one imaginary frequency corresponding to the motion along the reaction coordinate).

Investigating Reaction Dynamics: For some reactions, simply considering the potential energy surface is not enough, and the dynamics of the reaction must be simulated. Methods like ab initio molecular dynamics (AIMD) can be used to simulate the actual trajectories of the atoms during a chemical reaction, providing a more complete picture of the reaction mechanism. nih.gov

Computational approaches have been successfully used to elucidate the mechanisms of various organic reactions, including cycloadditions, rearrangements, and catalytic cycles. rsc.orgarxiv.org For a molecule like 2,3,5-trifluorobenzophenone, these methods could be applied to understand its photochemical reactions, its behavior in polymerization reactions, or its interactions with catalysts. researchgate.net

Advanced Research Applications of 2,3,5 Trifluorobenzophenone and Its Derivatives

Precursors for Poly(arylene ether ketone) (PAEK) and Poly(ether ether ketone) (PEEK) Analogs

2,3,5-Trifluorobenzophenone and its derivatives are notable monomers in the synthesis of advanced poly(arylene ether ketone) (PAEK) and poly(ether ether ketone) (PEEK) analogs. core.ac.ukzeusinc.com These high-performance thermoplastics are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical fields. zeusinc.comnih.gov The incorporation of fluorine atoms into the polymer backbone can significantly modify the properties of the resulting materials. mdpi.com

The synthesis of these polymers typically occurs through nucleophilic aromatic substitution (NAS) polycondensation reactions. core.ac.ukcore.ac.uk In this process, a dihalogenated monomer, such as a derivative of 2,3,5-trifluorobenzophenone, reacts with a bisphenol in the presence of a base in a high-boiling polar aprotic solvent. google.commdpi.com The fluorine atoms on the benzophenone (B1666685) moiety act as leaving groups, facilitating the formation of ether linkages that constitute the polymer backbone.

A significant challenge in the application of PAEK and PEEK polymers is their limited solubility in common organic solvents, which complicates their characterization and processing. zeusinc.comreading.ac.uk The introduction of fluorine-containing monomers like 2,3,5-trifluorobenzophenone offers a strategic approach to address this issue. The presence of fluorine atoms can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an enhancement in solubility. mdpi.comresearchgate.net

Researchers have explored the use of isomeric difluorobenzophenone co-monomers to create PEEK analogs with tailored solubility. By incorporating meta-substituted monomers, such as those derived from 3,5-difluorobenzophenone, into the polymer chain, the linearity of the backbone is disrupted. This disruption hinders the close packing of the polymer chains, which in turn reduces crystallinity and improves solubility in common organic solvents like dichloromethane (B109758) and tetrahydrofuran. wright.edu

Furthermore, the introduction of bulky or flexible side groups through the functionalization of fluorinated monomers can also enhance solubility. For instance, reacting 4',3,5-trifluorobenzophenone with various phenols can introduce functional groups that increase the free volume between polymer chains, thereby improving their solubility. core.ac.uk This "pre-functionalization" strategy allows for the synthesis of more processable high-performance polymers without significantly compromising their desirable thermal and mechanical properties. core.ac.ukgoogle.com

Table 1: Effect of Monomer Structure on PEEK Analog Solubility

| Monomer Composition | Crystallinity | Solubility in Common Organic Solvents |

| 100% 4,4'-difluorobenzophenone (B49673) based PEEK | Semi-crystalline | Insoluble zeusinc.com |

| PEEK-co-meta-PEEK (e.g., from 3,5-difluorobenzophenone) | Amorphous to semi-crystalline | Soluble to partially soluble wright.edu |

| Functionalized PEEK (e.g., from functionalized trifluorobenzophenone) | Generally amorphous | Improved solubility core.ac.uk |

The ability to functionalize PAEK and PEEK polymers opens up possibilities for creating materials with tailored properties for specific engineering applications. nih.gov 2,3,5-Trifluorobenzophenone and its analogs serve as valuable platforms for introducing a wide range of functional groups into the polymer structure. core.ac.uk These functional groups can impart new properties such as improved flame retardancy, altered dielectric properties, or the ability to participate in subsequent chemical reactions for cross-linking or surface modification. mdpi.com

One approach involves the synthesis of functionalized monomers prior to polymerization. For example, 4',3,5-trifluorobenzophenone can be selectively functionalized at the para-position due to the higher reactivity of the fluorine atom at this position, leaving the meta-fluorines available for polymerization. core.ac.ukwright.edu This method, known as reactivity ratio controlled polycondensation (RRCP), allows for the precise placement of functional groups along the polymer backbone. core.ac.uk

The resulting functionalized polymers have potential applications in various advanced technologies. For instance, polymers with specific functional groups can be used as membranes for gas separation, as matrices for high-performance composites, or in the fabrication of electronic components. wright.edu The ability to fine-tune the chemical structure of these polymers at the molecular level is crucial for meeting the increasingly stringent demands of modern engineering.

Strategies for Tailoring Polymer Solubility and Processability

Intermediate in Organic Synthesis for Agrochemical and Pharmaceutical Scaffolds

2,3,5-Trifluorobenzophenone and related structures are versatile intermediates in the synthesis of complex organic molecules, particularly those with applications in the agrochemical and pharmaceutical industries. smolecule.comevonik.combeilstein-journals.org The presence of multiple fluorine atoms and a reactive carbonyl group provides multiple sites for chemical modification, allowing for the construction of diverse molecular scaffolds.

Trifluoromethylpyridine (TFMP) derivatives are a critical class of compounds in the agrochemical sector, forming the core structure of many modern herbicides, fungicides, and insecticides. nih.govresearchoutreach.org The synthesis of these compounds often involves the construction of the pyridine (B92270) ring through cyclocondensation reactions or the modification of existing pyridine structures. nih.gov

While direct synthesis routes for some TFMP derivatives exist, such as the chlorination and fluorination of picolines, the use of fluorinated benzophenone derivatives can offer alternative pathways to novel structures. nih.govresearchoutreach.org For example, the benzophenone core can be a precursor to building blocks that are then used in the assembly of the trifluoromethylpyridine ring. The reactivity of the fluorinated rings can be exploited in various coupling and condensation reactions to introduce the necessary fragments for pyridine ring formation. The demand for new agrochemicals with improved efficacy and environmental profiles continues to drive research into new synthetic methodologies, where versatile intermediates like 2,3,5-trifluorobenzophenone can play a significant role. agropages.com

Table 2: Examples of Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Agrochemical | Type | Key Intermediate Moiety |

| Fluazifop | Herbicide | 5-(Trifluoromethyl)pyridine nih.gov |

| Fluazinam | Fungicide | 5-(Trifluoromethyl)pyridine researchoutreach.org |

| Chlorfluazuron | Insecticide | 5-(Trifluoromethyl)pyridine researchoutreach.org |

| Flazasulfuron | Herbicide | 3-(Trifluoromethyl)pyridine researchoutreach.org |

| Picoxystrobin | Fungicide | 6-(Trifluoromethyl)pyridine nih.gov |

Quinolone-3-carboxylic acids are a major class of synthetic antibacterial agents with a broad spectrum of activity. nih.gov The core structure of these compounds is often assembled through cyclization reactions involving aniline (B41778) derivatives and a three-carbon component. mdpi.com

Fluorinated benzophenones can serve as precursors to the aniline fragments required for quinolone synthesis. For instance, a substituted benzophenone can be converted to a substituted aniline through reactions such as reduction of a nitro group, which can be introduced onto one of the aromatic rings. This aniline derivative can then undergo established synthetic routes, like the Gould-Jacobs reaction, to form the quinolone ring system. mdpi.com The fluorine substituents from the original benzophenone are retained in the final quinolone structure, often enhancing its biological activity and pharmacokinetic properties. The ability to synthesize a variety of substituted anilines from fluorinated benzophenones allows for the creation of diverse libraries of quinolone analogs for structure-activity relationship (SAR) studies.

Utilization in the Synthesis of Trifluoromethylpyridine Derivatives

Application as a Research Tool in Proteomics and Biochemical Investigations

In the fields of proteomics and biochemical research, chemical probes and labeling reagents are essential tools for studying protein structure, function, and interactions. nih.govnih.govcmrijeansforgenes.org.au Benzophenone-containing molecules are widely used as photo-crosslinking agents. Upon exposure to UV light, the benzophenone moiety can form a covalent bond with nearby molecules, including proteins.

A derivative, 3-Chloro-3',4,5'-trifluorobenzophenone, is noted for its use in proteomics research. smolecule.com This application highlights the utility of the benzophenone core in biochemical investigations. The trifluorinated phenyl ring can modulate the reactivity and properties of the molecule, potentially influencing its cross-linking efficiency and specificity. While direct evidence for 2,3,5-trifluorobenzophenone itself is not prominent, the principle of using substituted benzophenones as photo-crosslinkers is well-established. These tools enable researchers to "capture" transient protein-protein interactions or to identify the binding partners of a specific molecule within a complex biological sample.

Contribution to the Design and Development of Novel Materials with Enhanced Characteristics

Trifluorobenzophenone derivatives, such as 4',3,5-trifluorobenzophenone, serve as critical building blocks in the synthesis of advanced polymers, particularly poly(arylene ether)s (PAEs) and poly(arylene ether ketone)s (PAEKs). These polymers are highly sought after in industries like aerospace, automotive, and electronics due to their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.ukwright.edu The incorporation of the trifluorobenzophenone moiety into the polymer backbone allows for the creation of materials with tailored properties.

One of the key synthetic routes is nucleophilic aromatic substitution (NAS) polycondensation. core.ac.uk In this process, the fluorine atoms on the benzophenone core are activated towards substitution by nucleophiles, such as bisphenols. The reactivity of the fluorine atoms can be controlled, allowing for the synthesis of linear or hyperbranched polymers with specific functionalities. core.ac.ukohiolink.edu

Research into 4',3,5-trifluorobenzophenone as a monomer has led to the development of functionalized, linear PAEs. core.ac.uk In these studies, the monomer is reacted with various phenols to create functional B2-type monomers in situ, which are then polymerized with other monomers like Bisphenol-A. core.ac.uk The resulting polymers have demonstrated high thermal stability, a crucial characteristic for high-performance materials. core.ac.uk

Furthermore, 4',3,5-trifluorobenzophenone has been investigated for the synthesis of hyperbranched poly(arylene ether)s. ohiolink.edu The degree of branching in these polymers can be controlled by adjusting reaction conditions such as temperature and concentration. ohiolink.edu This control over the polymer architecture is significant as the degree of branching has a direct impact on the material's properties, including its glass transition temperature and thermal stability. ohiolink.edu

The detailed research findings below illustrate the enhanced characteristics of polymers derived from 4',3,5-trifluorobenzophenone.

Detailed Research Findings

The following tables present data from studies on polymers synthesized using 4',3,5-trifluorobenzophenone, showcasing the enhanced thermal properties of these novel materials.

Table 1: Thermal Properties of Functionalized Linear Poly(arylene ether)s

This table summarizes the thermal stability of linear poly(arylene ether)s synthesized using 4',3,5-trifluorobenzophenone. The 5% weight loss temperature (Td5) indicates the temperature at which the polymer loses 5% of its mass, a measure of its thermal stability. The glass transition temperature (Tg) is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

| Polymer Description | 5% Weight Loss Temperature (Td5) (°C) | Glass Transition Temperature (Tg) (°C) |

| PAE with 3-aminophenol (B1664112) functionality | 380 | 108 |

| PAE with alternative phenol (B47542) functionality | 459 | 136 |

| Data sourced from a study on reactivity ratio controlled polycondensation. core.ac.uk |

Table 2: Properties of Hyperbranched Poly(arylene ether)s

This table shows the relationship between the degree of branching and the thermal properties of hyperbranched poly(arylene ether)s derived from 4',3,5-trifluorobenzophenone. As the degree of branching increases, both the glass transition temperature and the thermal stability of the polymers are enhanced.

| Degree of Branching (DB) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) in N2 (°C) | 5% Weight Loss Temperature (Td5) in Air (°C) |

| Low | 126 | 372 | 229 |

| High | 177 | 514 | 510 |

| Data sourced from a thesis on tailoring the degree of branching in hyperbranched poly(arylene ether)s. ohiolink.edu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.